N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide
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Description
Scientific Research Applications
Chemical Synthesis and Structure-Activity Relationships
The synthesis of chemical compounds with complex structures like N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide involves multiple steps, starting from simple precursors to achieve the desired molecular architecture. A study by Harada et al. (1995) explored the development of potent serotonin-3 (5-HT3) receptor antagonists, including the synthesis of structurally related compounds, revealing insights into the structure-activity relationships (SAR) that govern the biological activity of such molecules. Their work on 4-amino-5-chloro-2-ethoxybenzamides led to the identification of benzamide and diazepine analogues as potent 5-HT3 receptor antagonists, emphasizing the significance of the aromatic nucleus in modulating biological activity Harada et al., 1995.
Antifungal Applications
The search for new antifungal agents is a critical area of research due to the increasing resistance of pathogens to existing treatments. Yang et al. (2017) described the design, synthesis, and fungicidal activity of novel compounds with the dihydrobenzo[e][1,2]oxazepin-4(1H)-one core, demonstrating moderate to high activities against several phytopathogenic fungi. This suggests that analogues of this compound could potentially serve as fungicidal agents, contributing to crop protection and food security Yang et al., 2017.
Antimicrobial and Anticancer Research
Compounds with complex heterocyclic structures, including those related to this compound, have been investigated for their antimicrobial and anticancer properties. Desai et al. (2013) synthesized a series of thiazolidin-4-one derivatives incorporating a thiazole ring and evaluated them for antibacterial and antifungal activities. Such research underscores the potential of structurally complex compounds in developing new therapeutic agents against microbial infections Desai et al., 2013.
Tubulin Binding and Antiproliferative Effects
The interaction of chemical compounds with tubulin, a key protein involved in cell division, is a significant focus in the development of anticancer therapies. Edwards et al. (2011) synthesized dibenz[c,e]oxepines, structurally related to this compound, and evaluated their ability to inhibit tubulin polymerization and the growth of leukemia cells. The findings contribute to the understanding of how such compounds can be optimized for anticancer activity Edwards et al., 2011.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-15(2)13-25-19-12-17(8-11-20(19)29-14-23(3,4)22(25)27)24-21(26)16-6-9-18(28-5)10-7-16/h6-12,15H,13-14H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDSROQYVHVALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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